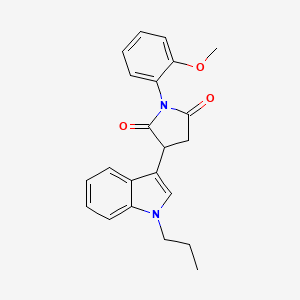![molecular formula C21H20F3N5OS B11399558 6-phenyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11399558.png)
6-phenyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of indole derivatives, which have diverse biological activities .
- The indole nucleus, also known as benzopyrrole, contains a benzenoid ring with 10 π-electrons, making it aromatic.
- Physically, indole derivatives are crystalline and colorless, often with specific odors.
- The compound’s structure consists of a triazolo-thiadiazine ring fused to a phenyl group, a propyl chain, and a trifluoromethyl-substituted phenyl group.
Preparation Methods
- One synthetic route involves reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with the compound under refluxing ethanol in the presence of piperidine .
- Industrial production methods may vary, but this reaction provides a starting point.
Chemical Reactions Analysis
- The compound can undergo various reactions, including electrophilic substitution due to its π-electron-rich indole nucleus.
- Common reagents include piperidine, ethanol, and other solvents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Antiviral Activity: Derivatives of this compound have shown inhibitory activity against influenza A and Coxsackie B4 viruses.
Other Biological Activities: These include anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular effects.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug development.
Mechanism of Action
- The compound likely interacts with specific receptors due to its aromatic nature.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique structure—combining triazolo-thiadiazine, phenyl, and trifluoromethyl moieties—sets it apart.
Remember that this compound’s full name is quite a mouthful, so researchers often refer to it by its chemical shorthand.
Properties
Molecular Formula |
C21H20F3N5OS |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-phenyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H20F3N5OS/c1-2-8-16-26-27-20-29(16)28-17(13-9-4-3-5-10-13)18(31-20)19(30)25-15-12-7-6-11-14(15)21(22,23)24/h3-7,9-12,17-18,28H,2,8H2,1H3,(H,25,30) |
InChI Key |
GPTOUUGGXLORFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11399488.png)
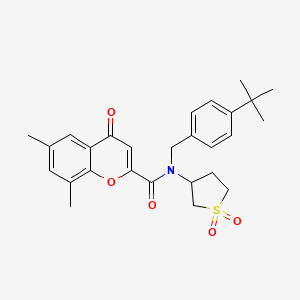
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11399507.png)
![Ethyl 4-{[(3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B11399509.png)
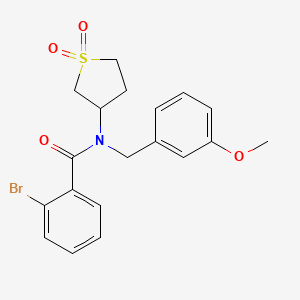
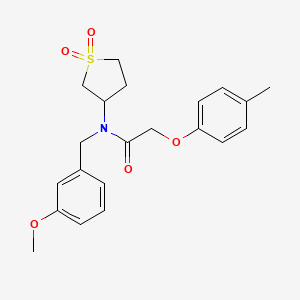
![N-(2-methoxyphenyl)-3'-phenylspiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11399538.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide](/img/structure/B11399549.png)
![3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11399554.png)
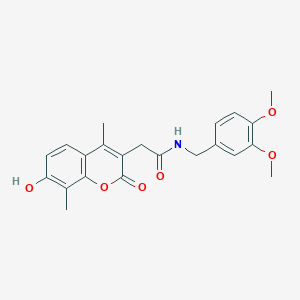

![10-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11399560.png)
![Diethyl 1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11399564.png)
